molecular formula C20H16N2O5 B5908720 (E)-N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide

(E)-N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide

Cat. No.: B5908720
M. Wt: 364.4 g/mol
InChI Key: KBYGZZAQYKYPGL-ZRDIBKRKSA-N
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Description

(E)-N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide is an organic compound that belongs to the class of enamides This compound is characterized by the presence of a furan ring, a nitrophenyl group, and a methoxyphenyl group

Properties

IUPAC Name

(E)-N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c1-26-16-6-4-5-14(13-16)21-20(23)12-10-15-9-11-19(27-15)17-7-2-3-8-18(17)22(24)25/h2-13H,1H3,(H,21,23)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYGZZAQYKYPGL-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, where a nitro group is added to a phenyl ring using reagents such as nitric acid and sulfuric acid.

    Formation of the Enamide: The final step involves the formation of the enamide linkage through a condensation reaction between an amine and an aldehyde or ketone under dehydrating conditions.

Industrial Production Methods

Industrial production of (E)-N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide may involve large-scale nitration and cyclization reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the methoxy group or the furan ring may be oxidized to form various products.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds.

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